Home > Products > Screening Compounds P43551 > 7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione - 5973-28-4

7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Catalog Number: EVT-3283009
CAS Number: 5973-28-4
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Compound Description: This compound serves as a precursor in the synthesis of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one. When treated with refluxing acetic anhydride in the presence of pyridine, it undergoes a novel rearrangement reaction to form the benzoxazinone derivative [].

Relevance: This compound shares the core benzodiazepine-2,5-dione structure with the target compound, 7-chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione. The key structural difference is the absence of the methyl group at the 1-position in this related compound [].

6-chloro-2-methyl-4H-3,1-benzoxazin-4-one

Compound Description: This benzoxazinone derivative is formed through a novel rearrangement reaction from 7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione when treated with refluxing acetic anhydride and pyridine [].

Relevance: Although belonging to a different chemical class (benzoxazinone), this compound is structurally related to 7-chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione as it is a direct product of its rearrangement. The reaction highlights a potential chemical transformation pathway for the benzodiazepine scaffold [].

7-chloro-4-(cyclohexylmethyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (BNZ-1)

Compound Description: BNZ-1 is a benzodiazepine analogue studied for its anti-leishmanial activity. It displays efficacy against Leishmania amastigotes in vitro. Metabolic studies in rat hepatocytes and liver microsomes reveal that BNZ-1 undergoes N-demethylation, hydroxylation, and subsequent O-glucuronidation [, ].

Relevance: BNZ-1 shares a close structural resemblance to 7-chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione. Both possess the same core structure, with the key difference being the presence of a cyclohexylmethyl substituent at the 4-position in BNZ-1. This highlights the potential for modifications at this position to influence biological activity [, ].

4-cyclohexylmethyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (BNZ-2)

Compound Description: Similar to BNZ-1, BNZ-2 is a benzodiazepine analogue under investigation for its anti-leishmanial properties. It demonstrates effectiveness against Leishmania amastigotes in vitro. BNZ-2 undergoes similar metabolic transformations as BNZ-1 in liver systems, including N-demethylation, hydroxylation, and O-glucuronidation [, ].

Relevance: BNZ-2 is closely related to 7-chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione. The core structure is identical, with the distinction being the absence of the chlorine atom at the 7-position in BNZ-2. This indicates the potential influence of halogen substituents on the biological activity and metabolic profile of these compounds [, ].

Source and Classification

The compound is cataloged under CAS number 5973-28-4 and can be found in various chemical databases such as PubChem and BenchChem . It is primarily recognized for its potential applications in pharmacological research and as a precursor for synthesizing other benzodiazepine derivatives.

Synthesis Analysis

Methods of Synthesis

The synthesis of 7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves several key steps:

  1. Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction involving an appropriate benzene derivative and a diazepine precursor.
  2. Methylation: The introduction of the methyl group at the 1st position is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
  3. Chlorination: Chlorination at the 7th position can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Technical Parameters

The synthesis may be conducted under controlled conditions to optimize yield and purity. Common techniques include:

  • Batch or Continuous Flow Reactors: These are utilized to maintain consistent reaction conditions.
  • Purification Techniques: Methods such as recrystallization or chromatography are employed to isolate the desired product from by-products .
Molecular Structure Analysis

The molecular structure of 7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione consists of a fused benzene and diazepine ring system. The InChI representation of the compound is as follows:

InChI 1S C10H9ClN2O2 c1 13 8 3 2 6 11 4 7 8 10 15 12 5 9 13 14 h2 4H 5H2 1H3 H 12 15 \text{InChI 1S C10H9ClN2O2 c1 13 8 3 2 6 11 4 7 8 10 15 12 5 9 13 14 h2 4H 5H2 1H3 H 12 15 }

Structural Features

Key features include:

  • Chlorine Atom: Positioned at the 7th carbon.
  • Methyl Group: Attached to the nitrogen atom at the 1st position.
    These substituents significantly influence the compound's biological activity and interactions with receptors .
Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can participate in various chemical reactions:

  1. Oxidation: This can introduce additional functional groups or create derivatives with altered pharmacological properties.
  2. Reduction: Reduction reactions may modify the diazepine ring or reduce nitro groups if present.
  3. Substitution Reactions: Electrophilic and nucleophilic substitutions can occur on both the benzene and diazepine rings.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
    These reactions are crucial for developing derivatives with specific therapeutic profiles .
Mechanism of Action

The mechanism of action for 7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione primarily involves its interaction with gamma-aminobutyric acid receptors (GABA receptors), specifically the GABA_A subtype.

Target Interaction

The compound acts as a positive allosteric modulator of GABA_A receptors:

  • Upon binding to these receptors, it enhances GABA's inhibitory effects on neuronal activity.

Mode of Action

This interaction leads to increased chloride ion channel opening frequency upon GABA binding, resulting in hyperpolarization of neurons and reduced likelihood of action potentials firing .

Physical and Chemical Properties Analysis

Solubility

The compound's solubility characteristics can vary based on solvents used; polar solvents generally enhance solubility due to its polar functional groups.

Stability

Thermal stability and reactivity with light should be considered during storage and handling to prevent degradation .

Applications

7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific applications:

  1. Pharmacological Research: It serves as a precursor for synthesizing various benzodiazepine derivatives that exhibit potential therapeutic effects against anxiety and insomnia.
  2. Drug Development: The compound's ability to modulate GABA_A receptors makes it a candidate for developing new anxiolytic medications.
  3. Chemical Synthesis: It is utilized in laboratories for further chemical modifications leading to novel compounds with diverse biological activities.

Properties

CAS Number

5973-28-4

Product Name

7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

IUPAC Name

7-chloro-1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

InChI

InChI=1S/C10H9ClN2O2/c1-13-8-3-2-6(11)4-7(8)10(15)12-5-9(13)14/h2-4H,5H2,1H3,(H,12,15)

InChI Key

VOQUEWRCTHTSSR-UHFFFAOYSA-N

SMILES

CN1C(=O)CNC(=O)C2=C1C=CC(=C2)Cl

Canonical SMILES

CN1C(=O)CNC(=O)C2=C1C=CC(=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.